Methyl 5-Methyl-2-(methylsulfonyl)benzoate
Overview
Description
“Methyl 5-Methyl-2-(methylsulfonyl)benzoate” is a chemical compound. It is an important intermediate for the synthesis of sulpiride, which is the main drug for treatment of psychiatric disorders such as schizophrenia and depression .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O5S . It is a solid at 20 degrees Celsius .
Physical and Chemical Properties Analysis
“this compound” is a white to almost white powder or crystal . It has a melting point of 115.0 to 119.0 °C .
Scientific Research Applications
Novel Acaricide Development
Masaharu Kimura and S. Hourai (2005) described a compound with a similar structure, highlighting its application as a novel acaricide named amidoflumet. This research underscores the potential of Methyl 5-Methyl-2-(methylsulfonyl)benzoate derivatives in the development of pesticides, emphasizing the importance of the sulfonamide and ester substituents' orientation for intramolecular interactions Masaharu Kimura & S. Hourai, 2005.
Optimization in Chemical Synthesis
A study by W. Xu, C. Guo, Tao Li, and Si-Quan Liu (2018) on Methyl 2-methoxy-5-aminosulfonyl benzoate, a compound with a structure somewhat similar to the target molecule, illustrates the process optimization in synthesizing intermediates for pharmaceutical applications. Their work demonstrates the efficiency improvements in multi-step chemical reactions, which could be relevant for synthesizing derivatives of this compound W. Xu et al., 2018.
Multidrug-Resistance Research
L. Huang and colleagues (2015) explored derivatives of nordihydroguaiaretic acid (NDGA), where a methylsulfonyl NDGA derivative showed potential in inhibiting MDR1 gene expression and combating drug-resistant cancer cells. This research points to the applicability of this compound in developing adjuvant therapies for cancer treatment L. Huang et al., 2015.
Novel Syntheses Approaches
Research on the novel synthesis approaches for creating benzophenone derivatives through the acylation of aromatics with Methyl benzoate, as detailed by Jeongsug Hwang, G. Prakash, and G. Olah (2000), hints at the versatility of similar methyl benzoate derivatives in facilitating diverse organic transformations Jeongsug Hwang et al., 2000.
Anti-Inflammatory and COX-2 Inhibition
A study by Azin Kiani, E. Rezaee, and S. Tabatabai (2018) on imidazole derivatives with methylsulfonyl groups demonstrated selective cyclooxygenase-2 (COX-2) inhibition, suggesting the therapeutic potential of this compound derivatives in anti-inflammatory drug development Azin Kiani et al., 2018.
Safety and Hazards
Properties
IUPAC Name |
methyl 5-methyl-2-methylsulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7-4-5-9(15(3,12)13)8(6-7)10(11)14-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBYHAGXBWUIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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